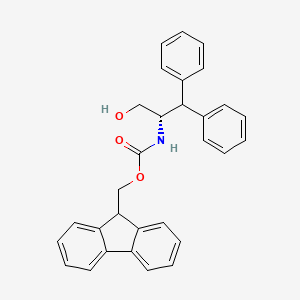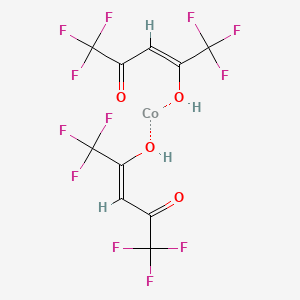
Hexafluoracetylacetonato-Cobalt(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(II)hexafluoroacetylacetonate, also known as Cobalt(II) bis(acetylacetonate) hydrate, is a chemical compound with the linear formula Co(C5HF6O2)2 · xH2O . It has a molecular weight of 473.03 (anhydrous basis) . This compound is generally available in the form of powder or crystals .
Synthesis Analysis
The synthesis of Cobalt(II)hexafluoroacetylacetonate involves the interaction of photochromic 8-methoxy-1′,3′,3′-trimethyl-6-nitro-spiro [chromene-2,2′-indole] (MNSP) and cobalt (II) hexafluoroacetylacetonate . The complex mass transport properties and fragmentation pattern are investigated by thermal analyses and electron impact mass spectrometry .
Molecular Structure Analysis
The structure of Cobalt(II)hexafluoroacetylacetonate at 250 K shows the coordination of two oxygen atoms from MNSP with Co II, forming a distorted octahedral surrounding around Co II . The unit cell of the compound contracts below 170 K by 5.5%, which is accompanied by shortening O–Co bonds and altering O–Co–O angles in the structure solved at 150 K .
Chemical Reactions Analysis
The interaction between photochromic 8-methoxy-1′,3′,3′-trimethyl-6-nitro-spiro [chromene-2,2′-indole] (MNSP) and cobalt (II) hexafluoroacetylacetonate yields a deep red-violet solution due to the coordination-induced transition of MNSP from a colorless closed state to a colored open merocyanine (MC) form .
Physical and Chemical Properties Analysis
Cobalt(II)hexafluoroacetylacetonate is a solid compound available in the form of powder or crystals . It has a melting point of 197 °C (dec.) (lit.) . The compound is insoluble in water .
Wissenschaftliche Forschungsanwendungen
Hexafluoracetylacetonato-Cobalt(II) in der wissenschaftlichen Forschung: Hexafluoracetylacetonato-Cobalt(II) ist eine vielseitige Verbindung mit verschiedenen Anwendungen in der wissenschaftlichen Forschung. Nachfolgend finden Sie detaillierte Abschnitte zu einzigartigen Anwendungen:
Molekulare Quelle für Kobaltoxid-Nanostrukturen
Diese Verbindung dient als Vorläufer für die chemische Gasphasenabscheidung (CVD) von Kobaltoxid-Nanostrukturen. Diese Nanostrukturen haben potenzielle Anwendungen in verschiedenen Bereichen, einschließlich Katalyse, Energiespeicherung und Sensorik .
Synthese von Komplexen mit photochromem Spiropyran
Es wird verwendet, um Komplexe mit photochromem Spiropyran zu synthetisieren, das langsame magnetische Relaxations Eigenschaften aufweist. Dies hat Auswirkungen auf die Entwicklung neuer Materialien mit Speicherspeicher- oder Sensorfunktionen .
Koordinationschemie
Hexafluoracetylacetonato-Cobalt(II) ist in der Koordinationschemie beteiligt, um Komplexe mit verschiedenen Liganden zu erzeugen, die durch Einkristall-Röntgenbeugungsanalyse, UV-VIS- und IR-Spektroskopie analysiert werden können .
Safety and Hazards
Cobalt(II)hexafluoroacetylacetonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements including Acute oral toxicity, Acute Inhalation Toxicity - Dusts and Mists, Respiratory Sensitization, Skin Sensitization, Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Cobalt(II)hexafluoroacetylacetonate can be achieved through a reaction between Cobalt(II) acetate and hexafluoroacetylacetone in the presence of a base.", "Starting Materials": [ "Cobalt(II) acetate", "hexafluoroacetylacetone", "base (such as sodium hydroxide or potassium hydroxide)", "solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve Cobalt(II) acetate in the solvent to form a clear solution.", "Add hexafluoroacetylacetone to the solution and stir until it dissolves completely.", "Add the base to the solution slowly while stirring.", "Heat the mixture to reflux for several hours.", "Cool the mixture to room temperature and filter the precipitate.", "Wash the precipitate with a suitable solvent and dry it under vacuum.", "The resulting product is Cobalt(II)hexafluoroacetylacetonate." ] } | |
CAS-Nummer |
19648-83-0 |
Molekularformel |
C10H4CoF12O4 |
Molekulargewicht |
475.05 g/mol |
IUPAC-Name |
cobalt;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/2C5H2F6O2.Co/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/b2*2-1-; |
InChI-Schlüssel |
BOMJMIRWVAOTFV-PAMPIZDHSA-N |
Isomerische SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Co] |
SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Co] |
Kanonische SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Co] |
Piktogramme |
Corrosive; Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


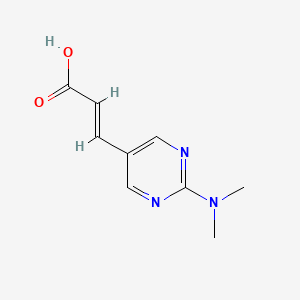
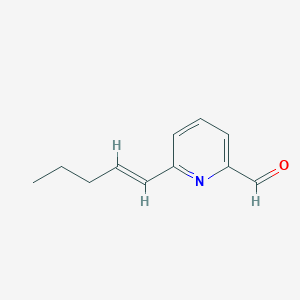
![2,10-Bis[[tert-butyl(dimethyl)silyl]oxy]pentacene-6,13-dione](/img/structure/B1644273.png)

![4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)-benzene-1,2-diamine](/img/structure/B1644275.png)
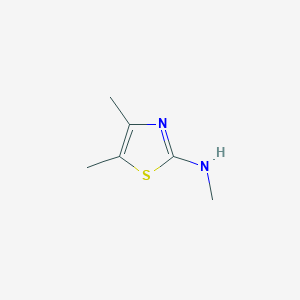

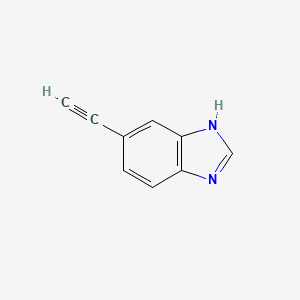
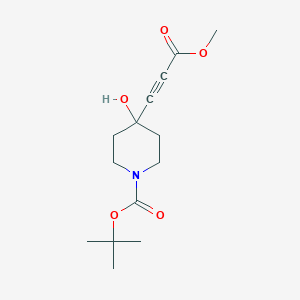
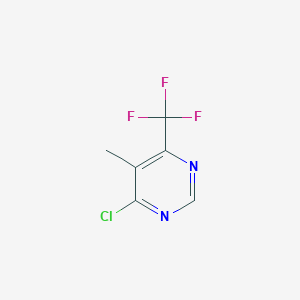

![2-Chloro-1-[5-(2-methyl-2-propanyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B1644291.png)

